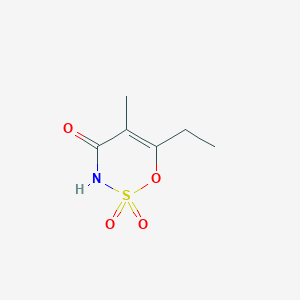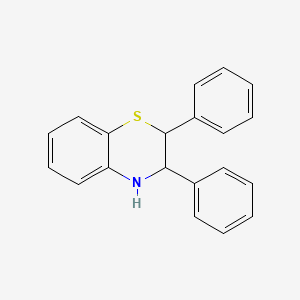![molecular formula C9H8N2OS2 B14684541 [(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate CAS No. 36817-02-4](/img/structure/B14684541.png)
[(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate is an organic compound that contains both sulfur and nitrogen atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate typically involves the reaction of 2-mercaptobenzamide with methyl thiocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
[(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to an amine or other functional groups.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thiocyanates or other functionalized products.
科学研究应用
[(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of [(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include the modulation of signaling cascades, alteration of gene expression, or disruption of cellular processes.
相似化合物的比较
[(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate can be compared with other sulfur-containing compounds, such as:
Thiourea: Similar in containing sulfur and nitrogen but differs in its reactivity and applications.
Thiocarbamates: Share structural similarities but have distinct chemical properties and uses.
Sulfonamides: Contain sulfur and nitrogen but are primarily used as antibiotics.
属性
CAS 编号 |
36817-02-4 |
|---|---|
分子式 |
C9H8N2OS2 |
分子量 |
224.3 g/mol |
IUPAC 名称 |
(2-carbamoylphenyl)sulfanylmethyl thiocyanate |
InChI |
InChI=1S/C9H8N2OS2/c10-5-13-6-14-8-4-2-1-3-7(8)9(11)12/h1-4H,6H2,(H2,11,12) |
InChI 键 |
XEUIZGVGAXYFKK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)N)SCSC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



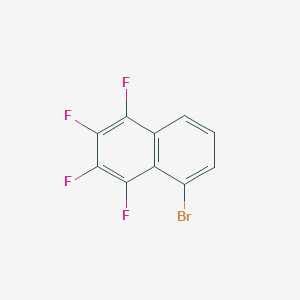
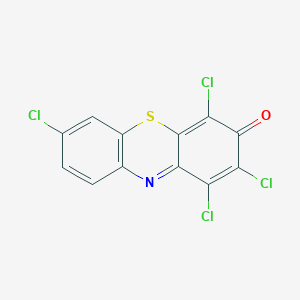


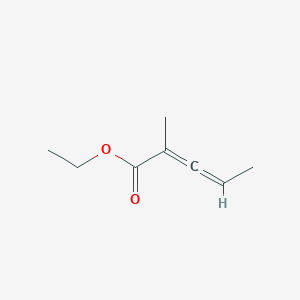
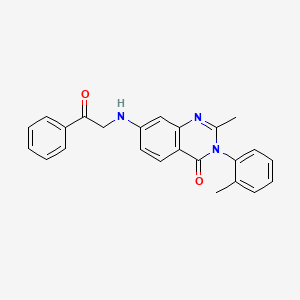
![N-[2-(2-Chlorophenyl)ethylidene]hydroxylamine](/img/structure/B14684523.png)
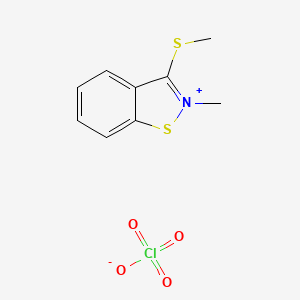
![4-{4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14684529.png)

